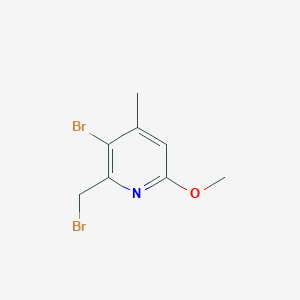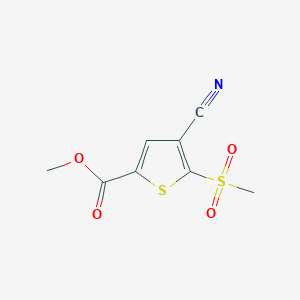![molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B8370617.png)
Bis(benzo[d][1,3]dioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzo[d][1,3]dioxol-5-yl)methanone typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, which can be carried out using a recyclable heterogeneous acidic catalyst. The reaction is conducted under continuous flow conditions at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product .
Industrial Production Methods
In an industrial setting, the continuous flow Friedel-Crafts acylation process is preferred due to its advantages, such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(benzo[d][1,3]dioxol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)propan-1-one: A related compound with similar structural features but different functional groups.
Benzodioxole derivatives: Various derivatives with modifications on the benzodioxole ring, exhibiting different biological activities.
Uniqueness
Bis(benzo[d][1,3]dioxol-5-yl)methanone is unique due to its dual benzodioxole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
bis(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2 |
InChI Key |
LSYMBIMGUYAOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethyl]-acetamide](/img/structure/B8370536.png)
![3-[(Propan-2-ylamino)methyl]azetidin-3-amine](/img/structure/B8370548.png)

![5-Chlorobenzo[c][2,6]naphthyridine](/img/structure/B8370565.png)



![2-amino-pentanoic acid (5-tert-butyl-[1,3,4]thiadiazol-2-yl)-amide HCl](/img/structure/B8370596.png)






